1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c10-7-4-8(13-5-12-7)14-3-1-2-6(14)9(11)15/h4-6H,1-3H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJVRTCVLOIIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=NC=N2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrimidine Precursors
Phosphorus oxychloride (POCl3) is commonly used to chlorinate pyrimidine derivatives, converting hydroxypyrimidines or uracil analogs into 6-chloro-2,4-dichloropyrimidines or related intermediates.
Amination and Substitution on Pyrimidine Ring
Selective amination at the 4-position of 2,4-dichloropyrimidine derivatives can be achieved by reaction with amines, including pyrrolidine derivatives, under controlled conditions.
In one approach, 2,4-dichloropyrimidine is reacted with pyrrolidine-2-carboxamide or its derivatives to substitute the chlorine at the 4-position, yielding the desired 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide.
Regioselectivity is critical: the 4-position is often the favored site for nucleophilic substitution over the 2-position, as confirmed by NMR and other spectroscopic methods.
Coupling with Pyrrolidine-2-carboxylic Acid Derivatives
Pyrrolidine-2-carboxylic acid derivatives can be coupled to chloropyrimidine intermediates via nucleophilic substitution or amidation reactions.
Direct coupling of 6-chloropyrimidin-4-yl intermediates with pyrrolidine-2-carboxylic acid or its esters, followed by amidation, can yield the target compound.
In some cases, the carboxylic acid is first converted to an amide via reaction with ammonia or amines, or by activation with coupling agents, then coupled with the pyrimidine moiety.
Representative Synthetic Routes and Reaction Conditions
Detailed Research Findings
Regioselectivity: The substitution at the 4-position of the pyrimidine ring is favored over the 2-position due to electronic and steric factors, confirmed by NMR spectroscopy and isolation of regioisomers.
Reaction Yields: Amination and coupling reactions yield the target compound in moderate to good yields (typically 46-75%), depending on reaction conditions and purity of intermediates.
Reaction Medium: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitutions due to their ability to dissolve both reactants and promote SNAr reactions.
Catalysts and Additives: Use of bases such as potassium carbonate or organic bases (e.g., diazabicycloundecene) facilitates deprotonation and nucleophilic attack; coupling agents like DMAP enhance amide bond formation.
Data Table Summarizing Key Preparation Parameters
Notes on Industrial and Practical Considerations
Purification: Crystallization and chromatographic techniques are employed to isolate pure 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide.
Scalability: The use of POCl3 and base-mediated amination reactions are amenable to scale-up with appropriate safety measures due to the corrosive nature of reagents.
Regioisomer Separation: Careful control of reaction conditions and purification is necessary to separate minor regioisomers formed during amination.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the pyrimidinyl or pyrrolidine ring can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide, which can have different biological and chemical properties.
Scientific Research Applications
1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 6-chloropyrimidin-4-yl core or pyrrolidine-carboxamide motifs.
Pyrimidine-Based Analogs
(a) 1-(6-Chloropyrimidin-4-yl)-4-piperidinol (SC-22125)
- Structure : Replaces pyrrolidine with a piperidine ring and introduces a hydroxyl group.
- Molecular Weight : 227.67 g/mol .
- Key Differences: Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric and conformational properties.
(b) 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Methyl Ester (SC-22126)
Pyrrolidine-Carboxamide Derivatives
(a) (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Patent Example 51)
- Structure : Features a hydroxylated pyrrolidine ring and a benzyl-thiazole substituent.
- Key Differences: Substituent Complexity: The benzyl-thiazole group may enhance target specificity (e.g., kinase or protease inhibition) but complicates synthesis . Hydroxyl Group: Improves solubility but may reduce metabolic stability compared to the non-hydroxylated target compound.
(b) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)
- Structure : Lacks the pyrrolidine-carboxamide moiety, instead featuring a carboxylic acid group.
- Key Differences :
Structural and Functional Analysis Table
Biological Activity
1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Anticancer Activity
Research indicates that 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including cervical cancer (HeLa) and gastric cancer (SGC-7901). The compound has shown moderate antineoplastic activity, with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Using the LPS-induced RAW264.7 macrophage model, it exhibited robust anti-inflammatory activity, significantly reducing nitric oxide production . This suggests potential therapeutic applications in inflammatory diseases.
Antibacterial Activity
In addition to its anticancer and anti-inflammatory properties, 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide has demonstrated antibacterial activity against several pathogenic bacteria. Table 1 summarizes the minimum inhibitory concentrations (MIC) against various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.96 - 7.81 |
| Escherichia coli | >8 |
| Klebsiella pneumoniae | >8 |
| Pseudomonas aeruginosa | No activity |
The compound showed strong effects against Staphylococcus aureus, comparable to standard antibiotics .
Molecular Interactions
The biological activity of 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide is attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to various biological effects . The presence of the chloropyrimidine moiety enhances its binding affinity to target proteins.
Pathway Modulation
The compound influences multiple biochemical pathways, particularly those involved in cell signaling and metabolism. It can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
Cellular Effects
At the cellular level, this compound affects gene expression and cellular metabolism. It has been shown to modulate the activity of nuclear receptors, which play vital roles in regulating gene transcription .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological effects of 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide on cancer cells and inflammatory models. The results indicated that:
- In HeLa cells, the compound reduced cell viability by approximately 60% at a concentration of 10 µM.
- In RAW264.7 macrophages, it inhibited LPS-induced nitric oxide production by up to 94% at a concentration of 2 µg/mL .
Animal Models
In vivo studies utilizing animal models have further supported the compound's therapeutic potential. Administration in rodents demonstrated significant reductions in tumor size in xenograft models of cancer when dosed appropriately .
Q & A
Q. What are the standard synthetic routes for 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions. A common approach involves chlorination of pyrimidine precursors (e.g., using phosphoryl chloride) followed by nucleophilic substitution with pyrrolidine derivatives. For example, electrochemical arylation of 4-amino-6-chloropyrimidines with aryl halides under palladium catalysis has been reported to yield functionalized pyrimidine scaffolds . Optimized reaction conditions (e.g., 80–100°C in DMF with CuI as a co-catalyst) improve yields .
Q. How is the structure of the compound confirmed post-synthesis?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments, confirming the pyrrolidine and chloropyrimidine moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer : While specific toxicity data for this compound is limited, general safety measures for chlorinated heterocycles include:
- Use of fume hoods and PPE (gloves, lab coats).
- Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions in the synthesis of this compound?
- Methodological Answer : Electrochemical cross-coupling (e.g., reductive coupling of 4-amino-6-chloropyrimidine with aryl halides) can be optimized by:
Q. What strategies resolve contradictions in reaction yields reported across different synthetic methods?
- Methodological Answer : Discrepancies in yields often arise from variations in:
- Reaction Conditions : Temperature gradients (±10°C) significantly impact chlorination efficiency .
- Catalyst Loading : Suboptimal Pd/Cu ratios (e.g., <1:2) reduce coupling efficiency .
- Workup Procedures : Incomplete purification (e.g., column chromatography vs. recrystallization) affects purity .
Systematic Design of Experiments (DoE) or response surface methodology (RSM) can identify critical parameters .
Q. What catalytic systems are effective for functionalizing the chloropyrimidine moiety?
- Methodological Answer : The 6-chloro group in pyrimidine is amenable to:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
